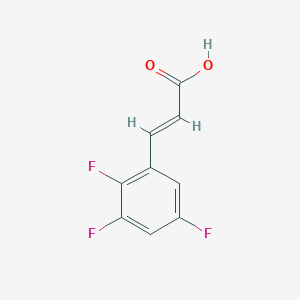

2,3,5-Trifluorocinnamic acid

Description

Contextualization of Fluorinated Cinnamic Acids within Organic Chemistry

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom and are known for their diverse biological activities. researchgate.net Their structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. researchgate.net The introduction of fluorine atoms onto the cinnamic acid framework gives rise to fluorinated cinnamic acids, a sub-class of compounds that has garnered considerable attention in various scientific disciplines.

These fluorinated analogues, including 2,3,5-Trifluorocinnamic acid, are valuable building blocks in organic synthesis. They serve as precursors for the creation of more complex molecules with tailored properties. smolecule.com For instance, they are utilized in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The presence of the carbon-carbon double bond and the carboxylic acid functional group allows for a variety of chemical transformations, such as esterification, amidation, and addition reactions. smolecule.combeilstein-journals.org

Significance of Fluorine Substitution in Aromatic Systems and its Impact on Chemical and Biological Properties

The substitution of hydrogen with fluorine on an aromatic ring, as seen in this compound, dramatically alters the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence can significantly influence a molecule's electronic and steric characteristics. numberanalytics.com

Key impacts of fluorine substitution include:

Electronic Effects: Fluorine's strong electron-withdrawing nature can decrease the electron density of the aromatic ring. numberanalytics.com This can affect the molecule's reactivity in electrophilic aromatic substitution reactions. numberanalytics.com

Lipophilicity: The introduction of fluorine atoms can increase a compound's lipophilicity (its ability to dissolve in fats and lipids). cymitquimica.com This is a crucial factor in drug design, as it can enhance a molecule's ability to cross cell membranes and improve its bioavailability. ontosight.ai

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life for drug candidates.

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets like proteins and enzymes. These interactions can lead to enhanced binding affinity and selectivity.

Studies have shown that fluorination can weaken the aromatic character of some polycyclic hydrocarbons. acs.orgnih.gov While the substitution of fluorine on a benzene (B151609) ring can disrupt the ring current, it also increases the π-density of the ring, which is a significant factor in determining aromaticity. nih.gov

Overview of Research Trajectories for Fluorinated Cinnamic Acid Derivatives

Research into fluorinated cinnamic acid derivatives, including this compound, is multifaceted and spans several key areas:

Medicinal Chemistry: A primary focus of research is the development of new therapeutic agents. Derivatives of fluorinated cinnamic acids have been investigated for a range of biological activities, including:

Anticancer: Some derivatives have shown the ability to inhibit the growth of cancer cell lines. ontosight.ainih.govacs.org

Anti-inflammatory: The anti-inflammatory properties of these compounds are also being explored. smolecule.com

Antimicrobial: Research has indicated potential antimicrobial and antifungal properties. researchgate.netontosight.ai

Neuroprotective: Certain derivatives are being studied for their potential in treating neuroinflammatory conditions like Alzheimer's disease. acs.org

Materials Science: The unique properties conferred by fluorine make these compounds attractive for applications in materials science. They are used in the synthesis of polymers and other materials with enhanced thermal and chemical stability. smolecule.com

Agrochemicals: The development of new pesticides and herbicides is another active area of research, with fluorinated compounds often exhibiting enhanced efficacy. lookchem.com

Synthetic Methodology: Chemists are continuously developing new and more efficient methods for the synthesis of fluorinated cinnamic acids and their derivatives. beilstein-journals.orgrsc.org This includes exploring novel catalytic systems and reaction conditions.

The following table provides a summary of the key research areas and the significance of fluorine substitution:

| Research Area | Significance of Fluorine Substitution |

| Medicinal Chemistry | Enhanced bioavailability, metabolic stability, and binding affinity. ontosight.ai |

| Materials Science | Increased thermal and chemical stability of polymers. smolecule.com |

| Agrochemicals | Improved efficacy of pesticides and herbicides. lookchem.com |

| Organic Synthesis | Versatile building blocks for complex molecule synthesis. smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDPERUKPYYNEO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420764 | |

| Record name | 2,3,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-79-4 | |

| Record name | 2,3,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237761-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5 Trifluorocinnamic Acid and Its Derivatives

Established Synthetic Routes to Fluorinated Cinnamic Acids

Traditional methods for the synthesis of cinnamic acid and its derivatives, including fluorinated analogues, have been well-established in organic chemistry. These routes, while effective, often involve harsh reaction conditions and the use of hazardous materials.

Palladium-Catalyzed Heck Reaction Approaches

The Palladium-Catalyzed Heck reaction is a powerful and widely used method for carbon-carbon bond formation, particularly for the synthesis of substituted alkenes like cinnamic acids. mdpi.comorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. odinity.com For the synthesis of 2,3,5-trifluorocinnamic acid, this would involve the reaction of a 2,3,5-trihalobenzene with acrylic acid.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. odinity.com The regioselectivity and stereoselectivity of the reaction are crucial, with the trans isomer of the cinnamic acid derivative being the major product. odinity.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromoiodobenzene | Acrylic Acid | Palladium(II) acetate (B1210297) | Triethylamine | Acetonitrile (B52724) | 80-90 | 35.74 | odinity.com |

| Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]2 | K2CO3 | DMF | 70 | up to 59.2 | nih.gov |

| Aryl Halides | Sodium Acrylate | Palladacycle | - | Water-Toluene | - | - | researchgate.net |

Knoevenagel Condensation Pathways for Cinnamic Acid Scaffolds

The Knoevenagel condensation is another cornerstone of cinnamic acid synthesis. wikipedia.orgrsc.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgasianpubs.org For the synthesis of this compound, the starting aldehyde would be 2,3,5-trifluorobenzaldehyde. scbt.comsigmaaldrich.com

The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. wikipedia.org A common modification, the Doebner modification, utilizes pyridine (B92270) as the solvent and catalyst, which also promotes the decarboxylation of the intermediate to yield the cinnamic acid directly. wikipedia.orgnih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | - | Enone | - | wikipedia.org |

| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine | Heating | Cinnamic Acids | - | semanticscholar.org |

| Aromatic Aldehydes | Malonic Acid | DABCO | Mild conditions | Cinnamic Acids | Excellent | asianpubs.org |

Aldol (B89426) Condensation Strategies

The Aldol condensation is a fundamental reaction in organic chemistry that can also be employed for the synthesis of α,β-unsaturated carbonyl compounds, which are precursors to cinnamic acids. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the base-catalyzed reaction between two carbonyl compounds, at least one of which must have an α-hydrogen. masterorganicchemistry.com In the context of producing a cinnamic acid derivative, an appropriately substituted benzaldehyde (B42025) can be reacted with an enolizable carbonyl compound, followed by oxidation of the resulting aldehyde or ketone. A patent for the synthesis of m-trifluoromethyl cinnamic acid utilizes a one-step aldol reaction between m-trifluoromethylbenzaldehyde and acetaldehyde. google.com

The reaction mechanism involves the formation of an enolate ion which then adds to the carbonyl group of the other molecule to form a β-hydroxy carbonyl compound (the aldol adduct). masterorganicchemistry.com Under heating, this adduct readily dehydrates to form the more stable conjugated system. masterorganicchemistry.com

| Aldehyde | Ketone/Aldehyde | Base | Solvent | Product | Yield (%) | Reference |

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | DBU, triethylamine, or diisopropylethylamine | Methanol, MTBE, or THF | m-Trifluoromethyl Cinnamic Acid | 75.0 | google.com |

| Unknown Aldehyde | Acetone | Sodium Hydroxide | Ethanol | Impure Aldol Product | - | youtube.com |

| p-Anisaldehyde | Acetone | Potassium Hydroxide | Water | 4-hydroxy-3-methoxy-cinnamic acid | - | magritek.com |

Novel and Green Chemistry Approaches in Fluorinated Cinnamic Acid Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This is particularly relevant in fluorine chemistry, which has traditionally relied on harsh reagents and conditions. dovepress.com

Biocatalytic and Chemo-Enzymatic Pathways

Biocatalysis and chemo-enzymatic synthesis are emerging as powerful tools for the synthesis of complex molecules, including fluorinated compounds. caltech.edunih.gov These methods utilize enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. researchgate.net While direct biocatalytic routes to this compound are not yet well-established, the principles of enzymatic synthesis of fluorinated compounds can be applied. For instance, cytochrome P450 monooxygenases can be used for regioselective hydroxylation of non-activated C-H bonds, which can then be chemically converted to a fluorine substituent. caltech.edu

Another approach involves the use of enzymes like ene-reductases for the asymmetric reduction of C=C double bonds, which could be applied to fluorinated cinnamic acid derivatives to produce chiral compounds. researchgate.net The development of "carbene transferase" enzymes for the synthesis of α-trifluoromethylated organoborons showcases the potential of biocatalysis in creating complex fluorinated molecules. nih.gov

| Approach | Enzyme/System | Substrate | Product | Key Feature | Reference |

| Chemo-enzymatic | Cytochrome P450 & Deoxofluorination | Organic Scaffolds | Fluorinated Derivatives | Selective fluorination of non-activated sites | caltech.edu |

| Biocatalytic | Ene Reductase (ERED)/Imine Reductase (IRED) | α,β-Unsaturated Aldehydes | Chiral Amines | High enantioselectivity | rsc.org |

| Biocatalytic | Rhodothermus marinus cytochrome c | Trifluorodiazo alkanes | α-Trifluoromethylated organoborons | Broad substrate scope | nih.gov |

Environmentally Benign Synthetic Protocols

Green chemistry principles are being increasingly applied to traditional synthetic methods to reduce their environmental impact. For the synthesis of cinnamic acids, several environmentally benign protocols have been developed. These include performing reactions in water, using microwave irradiation to accelerate reaction times, and employing solvent-free conditions. semanticscholar.orgbepls.com

For the Knoevenagel condensation, the use of benign catalysts like ammonium (B1175870) acetate and carrying out the reaction under sonication are greener alternatives to traditional methods that use toxic solvents like pyridine. bhu.ac.in Similarly, for the Heck reaction, the use of water as a solvent and a recyclable catalyst can significantly improve the environmental footprint of the synthesis. researchgate.net These green approaches are, in principle, applicable to the synthesis of this compound, offering pathways that are not only more sustainable but also potentially more efficient.

| Reaction | Green Modification | Catalyst/Conditions | Advantage | Reference |

| Knoevenagel Condensation | Microwave irradiation in water | Tetrabutylammonium bromide / K2CO3 | Rapid, economic, and environment-friendly | semanticscholar.org |

| Knoevenagel Condensation | Sonication, solvent-free | Ammonium acetate | Fast reaction, excellent yields | bhu.ac.in |

| Knoevenagel Condensation | Water-mediated, catalyst-free | Water | Avoids use of catalysts and organic solvents | rsc.org |

| Heck Reaction | Aqueous-biphasic system | Palladacycle | Easy catalyst-product separation | researchgate.net |

Advanced Fluorination Techniques for Cinnamic Acid Systems

The introduction of fluorine atoms into the cinnamic acid scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Advanced synthetic methods have been developed to achieve precise fluorination, offering powerful tools for creating novel fluorinated cinnamic acid derivatives.

Transition-metal catalysis has become a cornerstone for the synthesis of organofluorine compounds, providing efficient pathways for the incorporation of fluorine and fluoroalkyl groups. nih.gov Palladium and copper are among the most commonly employed metals due to their high efficiency and, in the case of copper, lower cost. nih.gov Various other transition metals, including iron, nickel, and silver, have also been utilized for their unique catalytic properties. nih.gov

One notable strategy is the copper-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, including cinnamic acid derivatives. This method allows for the introduction of a trifluoromethyl group (CF3) onto the vinyl position. For instance, a reaction employing a Copper(I/II) catalyst can be applied to a wide range of α,β-unsaturated carbonyl compounds, such as enones and unsaturated esters, to yield products with a stable E-configuration. nih.gov Another approach involves the use of a Copper(I) iodide catalyst with a silver fluoride (B91410) (AgF) source to achieve selective fluorination of benzoic acid derivatives, a reaction that highlights the utility of these metals in C-F bond formation. nih.gov

The table below summarizes representative transition-metal-catalyzed fluorination reactions applicable to cinnamic acid systems.

| Catalyst System | Fluorine Source | Substrate Type | Product Type | Reference |

| Cu(I/II) | NaSO₂CF₃ / TBHP | α,β-Unsaturated Carboxylic Acids | α-Trifluoromethylated Carbonyls | nih.govnih.gov |

| CuI / AgF | AgF | Benzoic Acid Derivatives | Fluorinated Benzoic Acids | nih.gov |

| FeCl₃ | (CF₂HSO₂)₂Zn (DFMS) | Electron-rich Cinnamic Acids | Vinyl Difluoromethanes | nih.gov |

Table 1: Examples of Transition-Metal-Catalyzed Fluorination Reactions.

Decarboxylative cross-coupling has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. nih.govrsc.org This approach is particularly attractive as it releases carbon dioxide as the only byproduct. nih.gov In the context of fluorinated cinnamic acids, decarboxylative methods provide access to vinyl fluorides and other fluorinated analogues.

Several methods have been developed for the decarboxylative functionalization of (heteroaryl)cinnamic acids. For example, vinyl trifluoromethanes can be synthesized from cinnamic acids using catalytic amounts of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with tert-Butyl hydroperoxide (TBHP) as an oxidant and sodium triflinate (NaSO₂CF₃) as the trifluoromethyl radical source. nih.gov A similar strategy mediated by iron(III) chloride (FeCl₃) can also be used for the decarboxylative trifluoromethylation of these substrates. nih.gov

Furthermore, an iron(II)-catalyzed decarboxylative and oxidative decarbonylative cross-coupling of α-fluoro cinnamic acids with aliphatic aldehydes has been developed. rsc.org This method provides a route to construct monofluoroalkenes with high Z-stereoselectivity. rsc.org The reaction is tolerant of various functional groups on the cinnamic acid, including terminal alkenes and halogen substituents (chloride, bromide, iodide), which allows for further synthetic transformations. rsc.org

The following table details examples of decarboxylative cross-coupling reactions.

| Catalyst/Mediator | Coupling Partner | Substrate | Product | Key Features | Reference |

| CuSO₄·5H₂O | NaSO₂CF₃ / TBHP | (Heteroaryl)cinnamic acids | Vinyl trifluoromethanes | Radical addition-elimination process | nih.gov |

| Fe(II) catalyst | Aliphatic Aldehydes | α-Fluoro cinnamic acids | Monofluoroalkenes | Excellent Z-stereoselectivity | rsc.org |

| AgNO₃ / Copper(0) | Aliphatic Carboxylic Acids | Cinnamic acid derivatives | β-Alkyl styrene (B11656) derivatives | Formation of C(sp³)–C(sp²) bonds | rsc.org |

Table 2: Decarboxylative Cross-Coupling Methodologies.

Derivatization Strategies of the Carboxylic Acid Moiety and Aromatic Ring in Fluorinated Cinnamic Acids

The structural diversity and biological potential of fluorinated cinnamic acids can be expanded through derivatization of their three main functional centers: the carboxylic acid group, the cinnamoyl double bond, and the fluorinated phenyl ring. nih.govresearchgate.net

The carboxylic acid group of cinnamic acids is a prime site for modification, commonly through O-acylation to form esters and N-acylation to form amides. beilstein-journals.orgnih.gov These reactions typically involve the activation of the carboxylic acid. One method involves converting the cinnamic acid to cinnamoyl chloride using a reagent like thionyl chloride, which can then react with an alcohol or amine to form the desired ester or amide. nih.gov

Transition metals can also catalyze acylation reactions. For example, palladium-catalyzed N-acylation of cinnamic acids with tertiary amines can produce the corresponding amides through a C–N cleavage mechanism. beilstein-journals.orgnih.gov Similarly, copper-catalyzed systems have been employed for amidation reactions. beilstein-journals.org Recent advances have also explored the use of reagents like N-trifluoromethylthiophthalimide to convert carboxylic acids, including vinyl carboxylic acids with fluoride substituents, into acyl fluorides, which are valuable synthetic intermediates. rsc.org

The alkene double bond in the cinnamoyl structure is susceptible to various chemical transformations, offering another avenue for derivatization. researchgate.net While the electronic properties of the fluorinated phenyl ring can influence the reactivity of this double bond, standard alkene reactions can generally be applied.

One key reaction is the radical attack at the α-position of the double bond. In silver-catalyzed double-decarboxylative cross-coupling reactions between α-keto acids and cinnamic acids, an acyl radical initially generated from the α-keto acid attacks the double bond. rsc.org This is followed by the elimination of CO₂, leading to the formation of chalcone (B49325) derivatives. rsc.org This demonstrates that the double bond can act as an acceptor for radical species, enabling the construction of more complex molecular frameworks.

Altering the substitution pattern on the already fluorinated phenyl ring is a sophisticated strategy to fine-tune molecular properties. The presence of multiple fluorine atoms, as in this compound, significantly influences the electronic nature of the aromatic ring, making it electron-deficient. This electronic property is crucial for certain reactions, such as nucleophilic aromatic substitution (SₙAr).

In SₙAr, a nucleophile replaces a leaving group (often a halide) on the aromatic ring. The strong electron-withdrawing nature of fluorine atoms activates the ring towards such attacks. This allows for the introduction of other functional groups by displacing one of the existing fluorine atoms, thereby modulating the substitution pattern. Transition-metal-free SₙAr reactions have been used to synthesize complex fluorinated molecules. nih.gov Additionally, transition-metal catalysis, for instance with Ruthenium, can facilitate the amination of aryl fluorides, even on electron-rich and neutral aromatic rings that are typically inert in classical SₙAr reactions. researchgate.net The specific positioning of fluorine atoms on the ring dictates the regioselectivity of these substitution reactions and ultimately influences the biological and chemical properties of the resulting derivatives. nih.gov

Chemical Reactivity and Transformation Pathways of 2,3,5 Trifluorocinnamic Acid

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic studies on 2,3,5-trifluorocinnamic acid are not extensively detailed in the available literature, the principles can be inferred from research on related cinnamic acid derivatives. The electronic effects of substituents on the aromatic ring play a crucial role in determining reaction rates.

For instance, studies on the ozonolysis of substituted cinnamates have shown that electron-withdrawing groups, such as nitro groups, decrease the reaction rate constant compared to unsubstituted cinnamate. Conversely, electron-donating groups like methoxy (B1213986) groups increase the rate. researchgate.net Given that fluorine is an electron-withdrawing group, it is expected that the fluorine atoms on this compound would decrease the electron density of the double bond, thereby slowing its reaction with electrophiles like ozone.

| Compound | Rate Constant (dm³ mol⁻¹ s⁻¹) |

| 4-methoxycinnamate | 6.8 × 10⁵ |

| Cinnamate | 3.8 × 10⁵ |

| 4-nitrocinnamate | 1.2 × 10⁵ |

| Data sourced from studies on the reaction of ozone with substituted cinnamates in aqueous solution. researchgate.net |

Thermodynamic studies comparing (Z)- (cis) and (E)- (trans) isomers of cinnamic acid show that the (E)-isomer is significantly more stable. nist.gov This stability difference is a key driving force in many reactions. The standard enthalpy of formation in the gas phase for (Z)-cinnamic acid is reported as -215.5 ± 3.2 kJ·mol⁻¹, and its gas-phase acidity (ΔacidH⁰) is 1416.4 ± 8.8 kJ·mol⁻¹. nist.gov The greater acidity of the (Z)-form is related to its lower stability compared to the (E)-isomer. nist.gov

Photochemical Transformations of Fluorinated Cinnamic Acids

Fluorinated cinnamic acids, like other cinnamic acid derivatives, are subject to photochemical transformations upon exposure to ultraviolet (UV) light. The primary photochemical processes are E/Z (trans/cis) isomerization around the carbon-carbon double bond and [2+2] cycloaddition to form dimers. researchgate.netresearchgate.netacs.org

Upon absorbing UV radiation, the π-electrons in the double bond are excited to an anti-bonding orbital, which allows for rotation around the C=C bond, leading to isomerization. researchgate.net Studies on various substituted cinnamic acids have shown that ortho and meta derivatives often exhibit fluorescence and have longer excited-state lifetimes, while para-substituted derivatives tend to undergo non-radiative decay more readily. rsc.org The position of the fluorine substituents on the aromatic ring of this compound would therefore be expected to influence its photophysical properties, such as its absorption spectrum, emission behavior, and photostability. rsc.org

Another significant photochemical reaction is dimerization, where two molecules of cinnamic acid undergo a [2+2] cycloaddition to form truxillic or truxinic acids. acs.org This reaction is highly dependent on the alignment of the molecules, often occurring in the solid state where the crystal packing pre-organizes the reactants. The substitution pattern on the aromatic ring can influence the crystal structure and thus the outcome of solid-state photodimerization reactions.

Visible light-promoted photoredox catalysis has also been employed for the decarboxylative fluorination of aliphatic carboxylic acids, a process that involves the formation of a carboxyl radical upon photon-induced oxidation. princeton.eduacs.org This highlights a pathway where light can be used to induce decarboxylation and subsequent functionalization.

Electrochemical Behavior and Redox Processes of Fluorinated Cinnamic Acids

The electrochemical properties of fluorinated cinnamic acids are of interest for synthetic applications and degradation studies. Electrochemical methods can drive both oxidation and reduction processes.

One notable application is the electrochemical decarboxylative trifluoromethylation of cinnamic acid derivatives. nih.gov This process transforms the cinnamic acid into a β-(trifluoromethyl)styrene, which is a valuable building block in organofluorine synthesis. The reaction mechanism involves the oxidation of the carboxylate to generate a radical, which then undergoes decarboxylation and subsequent reaction with a trifluoromethyl source. nih.gov

Furthermore, the direct electrochemical partial fluorination of α,β-unsaturated esters can lead to the formation of difluoro compounds. lew.ro The success of such selective fluorinations depends heavily on the choice of electrolyte and solvent, as issues like anode passivation can interfere with the process. lew.roepa.gov

Electrochemical oxidation has also been used to study the degradation of trans-cinnamic acid. nih.gov Advanced oxidation processes like electro-Fenton (EF) and photoelectro-Fenton (PEF) utilize electrochemically generated hydroxyl radicals (•OH) to break down the molecule. The degradation pathway involves initial attack on the double bond and the aromatic ring, leading to the formation of aromatic intermediates and eventually short-chain carboxylic acids like fumaric, acetic, and oxalic acid before complete mineralization to CO₂. nih.gov

| Electrochemical Process | Description | Key Feature |

| Anodic Oxidation (AO-H₂O₂) | Oxidation by •OH radicals generated from water discharge at a BDD anode. | Slow degradation rate for cinnamic acid. nih.gov |

| Electro-Fenton (EF) | Oxidation by bulk •OH radicals from the Fenton reaction (H₂O₂ + Fe²⁺). | Rapid degradation of the parent compound. nih.gov |

| Photoelectro-Fenton (PEF) | Combines the EF process with UVA irradiation to photolyze persistent intermediates. | Leads to almost total mineralization (98% TOC removal). nih.gov |

| Data based on the electrochemical treatment of trans-cinnamic acid. nih.gov |

Stereochemical Aspects of Reactions Involving the Cinnamic Acid Double Bond

The carbon-carbon double bond in this compound is a key stereogenic element, giving rise to two geometric isomers: (E) (trans) and (Z) (cis). tru.ca The (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable and common form. nist.govwikipedia.org The (Z)-isomer has these groups on the same side, leading to potential steric hindrance.

The distinction between these isomers is made using the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.in For each carbon of the double bond, the attached groups are assigned priorities. If the higher-priority groups are on opposite sides, the configuration is (E) (from the German entgegen, meaning opposite). If they are on the same side, the configuration is (Z) (from the German zusammen, meaning together). uou.ac.in

Many reactions involving the double bond are stereospecific or stereoselective. For example, the photochemical isomerization discussed previously is a direct transformation of one stereoisomer into the other. researchgate.net Addition reactions to the double bond can also lead to different stereochemical outcomes. For instance, the addition of a reagent across the double bond can create one or two new chiral centers, leading to the formation of enantiomers or diastereomers. The facial selectivity of the attack on the double bond (i.e., from which side the reagent adds) can be influenced by the steric and electronic properties of the substituents on the aromatic ring.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 2,3,5 Trifluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the chemical structure of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and the three-dimensional structure of the molecule. For 2,3,5-Trifluorocinnamic acid, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound reveals distinct signals for the protons in the molecule, including those on the aromatic ring and the acrylic acid moiety. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

The vinylic protons (H-α and H-β) of the acrylic acid chain typically appear as doublets due to coupling with each other. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-α | 6.40 - 6.60 | d | ~16.0 |

| H-β | 7.60 - 7.80 | d | ~16.0 |

| Ar-H | 7.00 - 7.40 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum will show distinct signals for the carboxylic carbon, the vinylic carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, leading to characteristic carbon-fluorine coupling constants (JCF).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C-α | 120 - 125 |

| C-β | 140 - 145 |

| Ar-C | 110 - 160 (with C-F coupling) |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atoms in this compound. The spectrum will display three distinct signals corresponding to the fluorine atoms at the C-2, C-3, and C-5 positions of the aromatic ring. The chemical shifts and the fluorine-fluorine coupling constants (JFF) are diagnostic for the substitution pattern.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| F-2 | -130 to -140 | dd | J(F2-F3) ≈ 20, J(F2-H) ≈ 8 |

| F-3 | -155 to -165 | t | J(F3-F2) ≈ 20, J(F3-H4) ≈ 20 |

| F-5 | -145 to -155 | d | J(F5-H6) ≈ 8 |

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. In the negative ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this ion would be approximately 201.02. Fragmentation of this ion can provide further structural information. For cinnamic acid derivatives, a common fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxyl group. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₅F₃O₂), the calculated exact mass of the deprotonated molecule [M-H]⁻ is 201.0172. An experimental HRMS measurement that is very close to this theoretical value provides strong evidence for the correct elemental formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Although a published spectrum for this specific isomer is not available, the expected peaks can be predicted based on data from analogous compounds like cinnamic acid and other fluorinated derivatives. docbrown.infonih.govnist.gov The spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid group, typically centered around 3000 cm⁻¹. The carbonyl (C=O) stretch of the α,β-unsaturated carboxylic acid would appear as a strong, sharp peak around 1680-1700 cm⁻¹. The alkene C=C stretch is expected in the 1625-1640 cm⁻¹ region. Vibrations associated with the trifluorinated aromatic ring include aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and strong C-F stretching absorptions, which typically occur in the 1100-1350 cm⁻¹ region. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1680 | Strong |

| Alkene | C=C Stretch | 1640 - 1625 | Medium |

| Aromatic Ring | C=C Stretches | 1600, 1500, 1450 | Medium-Weak |

| Aromatic/Vinylic | C-H Stretch | 3100 - 3000 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. nih.gov This technique is particularly useful for compounds containing conjugated systems, such as this compound. The molecule's structure, featuring a phenyl ring conjugated with a carbon-carbon double bond and a carbonyl group, creates an extended π-electron system.

This extended conjugation allows for π → π* electronic transitions to occur upon absorption of UV radiation. For unsubstituted trans-cinnamic acid in ethanol, the primary absorption maximum (λmax) is observed around 270 nm. nist.gov The presence of fluorine substituents on the benzene (B151609) ring can cause a slight shift (either bathochromic or hypsochromic) in the λmax depending on their electronic effects and position, but the primary absorption is expected to remain in a similar region. researchgate.net The high molar absorptivity associated with this transition makes UV-Vis spectroscopy a sensitive method for quantitative analysis. nih.gov

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | Expected λmax | Electronic Transition |

|---|---|---|

| Ethanol | ~270-280 nm | π → π* |

| Methanol | ~270-280 nm | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide an unambiguous determination of its molecular structure in the solid state. While no published crystal structure for this specific compound is currently available in the Cambridge Structural Database (CSD), analysis of related structures, such as 3,5-bistrifluoromethylhydrocinnamic acid, provides insight into the likely packing motifs. uiowa.eduuiowa.edumanchester.ac.ukmdpi.com

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is essential for phase identification, assessing sample purity, and characterizing crystalline solids. researchgate.net Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used.

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase of this compound. The pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal's unit cell parameters. The experimental PXRD pattern can be compared against a database or a pattern calculated from single-crystal data (if available) to confirm the identity and phase purity of a bulk sample. researchgate.net It is a crucial tool in quality control to ensure batch-to-batch consistency and to detect the presence of any undesired polymorphs or impurities.

Computational Chemistry and Theoretical Modeling of 2,3,5 Trifluorocinnamic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the fundamental properties of 2,3,5-trifluorocinnamic acid.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are crucial in determining its chemical behavior. Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govaustinpublishinggroup.com

DFT calculations are employed to determine the energies of the HOMO and LUMO. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. austinpublishinggroup.com Conversely, a small gap indicates a molecule is more reactive, as less energy is required for electronic excitation. nih.gov For instance, in related cinnamaldehyde (B126680) derivatives, the HOMO is often localized on the cinnamaldehyde moiety, while the LUMO is distributed over the entire molecule. This distribution influences the charge transfer characteristics within the molecule.

The energies of HOMO and LUMO also allow for the calculation of several global reactivity descriptors:

Chemical Potential (μ): Describes the tendency of an electron to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

These descriptors provide a comprehensive picture of the molecule's electronic nature and reactivity. irjweb.com

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO |

| Chemical Potential (μ) | Electron escaping tendency |

| Chemical Hardness (η) | Resistance to electron distribution change |

| Electrophilicity Index (ω) | Electron accepting ability |

Prediction of Chemical Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the chemical reactivity of this compound. By mapping the molecular electrostatic potential (MEP), it is possible to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP visualizes the charge distribution, with negative potential regions indicating electron-rich areas (prone to electrophilic attack) and positive potential regions indicating electron-deficient areas (prone to nucleophilic attack). researchgate.net

Furthermore, Fukui functions and Parr functions, derived from DFT, can pinpoint the specific atomic sites that are most reactive. irjweb.com This information is invaluable for predicting how the molecule will interact with other chemical species and for elucidating potential reaction mechanisms. nih.gov For example, understanding the reactive sites can aid in designing synthetic routes or in predicting the metabolic fate of the compound. The prediction of reaction pathways can be achieved by calculating the transition state energies for various potential reactions, allowing for the determination of the most energetically favorable routes. nih.gov

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. This compound can exist in various conformations due to the rotation around its single bonds. DFT calculations are used to perform conformational analysis, which involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net

By calculating the relative energies of different conformers, the most stable, low-energy structures can be determined. researchgate.net This is crucial as the most abundant conformer is often the one responsible for the molecule's observed properties. The analysis of rotational barriers provides insight into the flexibility of the molecule. researchgate.net For molecules with multiple rotatable bonds, this can lead to a large number of possible conformers, and computational methods are essential to explore this conformational space. nih.gov

Redox Potential Prediction

The redox potential of a molecule quantifies its ability to be oxidized or reduced and is a fundamental parameter in electrochemistry and various biological processes. DFT methods can be used to predict the redox potentials of organic molecules with a reasonable degree of accuracy. researchgate.net A common approach involves calculating the Highest Occupied Molecular Orbital (HOMO) energy, which has been shown to have a strong linear correlation with the experimental oxidation potential. nih.gov

Computational protocols often involve geometry optimization of the neutral, oxidized, and reduced species, followed by the calculation of their free energies. researchgate.net The difference in free energy between the species in a redox couple corresponds to the redox potential. While these calculations can be computationally demanding, they provide a powerful tool for screening molecules for specific redox properties without the need for extensive experimental work. chemrxiv.orgnih.gov Machine learning models trained on DFT-derived data are also emerging as a way to accelerate the prediction of redox potentials. nih.gov

Molecular Dynamics Simulations and Force Field Calculations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to explore its conformational landscape, interactions with solvent molecules, and binding to biological targets. nih.gov These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms being described by a force field. nih.gov

Force fields are empirical energy functions that approximate the potential energy of a system as a function of its atomic coordinates. nih.gov They include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov For novel molecules like this compound, specific parameters may need to be developed and validated.

MD simulations can reveal how the molecule behaves in a realistic environment, such as in a crystal lattice or in solution. researchgate.net They can be used to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility. nih.govresearchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules. nih.gov This is a valuable tool for interpreting experimental spectra and for confirming the structure of synthesized compounds.

For this compound, DFT can be used to calculate:

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes. niscpr.res.inniscpr.res.in This provides a detailed understanding of the molecular vibrations.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis). niscpr.res.inresearchgate.net The calculated absorption wavelengths and oscillator strengths can be correlated with experimental data to understand the nature of electronic excitations, often involving transitions between frontier molecular orbitals. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov This is extremely useful for structural elucidation.

The comparison between calculated and experimental spectra serves as a rigorous test of the computational model and provides confidence in the predicted molecular structure and properties.

| Spectroscopic Property | Computational Method | Application |

|---|---|---|

| Vibrational Frequencies | DFT | Assignment of IR and Raman spectra |

| Electronic Transitions | TD-DFT | Prediction and interpretation of UV-Vis spectra |

| NMR Chemical Shifts | DFT/GIAO | Structural elucidation and confirmation |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a protein target.

Computational studies are employed to predict how this compound interacts with various biological targets at a molecular level. smolecule.com The distinct trifluoro substitution pattern is a key feature, influencing both its chemical reactivity and biological activity compared to other similar compounds. This specific arrangement allows for unique interactions within biological systems that may not be achievable with other fluorinated cinnamic acids. smolecule.com

In hypothetical docking scenarios, the carboxylic acid group of this compound would be expected to form strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's active site. The aromatic ring could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the highly electronegative fluorine atoms can form non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, with the protein backbone or side chains, potentially enhancing binding affinity and specificity.

Studies on derivatives of cinnamic acid have shown their potential as anti-dengue virus agents through in-silico analysis of their interactions with the NS2B/NS3 protease of the dengue virus. nih.gov This suggests that this compound could also be a candidate for similar investigations against various viral or bacterial enzymes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application of cheminformatics that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.

For this compound, cheminformatics databases provide valuable predicted data. For instance, its predicted XlogP value is 2.2, indicating a moderate level of lipophilicity, which is an important factor for bioavailability. uni.lu

A key set of predicted data available for this compound is its collision cross-section (CCS) values. CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. These predicted values can aid in the identification of the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 203.03145 | 134.6 |

| [M+Na]+ | 225.01339 | 144.9 |

| [M-H]- | 201.01689 | 133.8 |

| [M+NH4]+ | 220.05799 | 153.5 |

| [M+K]+ | 240.98733 | 141.1 |

| [M+H-H2O]+ | 185.02143 | 127.0 |

| [M+HCOO]- | 247.02237 | 154.3 |

| [M+CH3COO]- | 261.03802 | 182.9 |

| [M+Na-2H]- | 222.99884 | 137.3 |

| [M]+ | 202.02362 | 131.0 |

| [M]- | 202.02472 | 131.0 |

| Data sourced from PubChemLite. uni.lu |

While specific QSAR models developed for a series of compounds including this compound are not readily found in the literature, its structural features would be critical descriptors in any such model. The fluorine substitutions significantly impact the electronic and steric properties of the phenyl ring. In a QSAR study, descriptors such as the Hammett constant (σ) for the fluorine atoms, molar refractivity, and various topological and electronic indices would be used to quantify the effect of the 2,3,5-trifluoro substitution pattern on the biological activity of a series of related compounds. Such models are invaluable for predicting the activity of untested compounds and for designing new molecules with improved therapeutic potential. nih.gov

Research on Biological Activities and Mechanistic Insights of Fluorinated Cinnamic Acid Derivatives

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Fluorinated cinnamic acid derivatives have been investigated as potential inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. Deficiencies in acetylcholine are a key aspect of the pathogenesis of Alzheimer's disease. nih.gov

Studies on a series of fluorine or chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain have demonstrated their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The presence of the tertiary amine moiety was found to be critical for inhibitory activity, as the parent compounds without this feature showed poor inhibition. nih.govresearchgate.net The position of the halogen substituent on the phenyl ring significantly impacts both the potency and selectivity of the inhibition. nih.govresearchgate.net

Key findings from this research include:

Substitution Position: Compounds with a para-substituted fluorine or chlorine atom generally exhibit potent activity against AChE but are less effective against BChE. Conversely, ortho-substituted analogues tend to show the opposite selectivity, inhibiting BChE more effectively than AChE. nih.govresearchgate.net

Side Chain Influence: The type of tertiary amine side chain also plays a role. Derivatives containing pyrrolidine or piperidine side chains showed more intense AChE inhibition compared to those with N,N-diethylamino side chains. nih.govresearchgate.net

Mechanism of Action: Kinetic studies of one of the most potent compounds, 6d (a para-chloro substituted derivative), indicated a mixed-type inhibitory effect on AChE. nih.gov This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Table 1: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives Note: Data for specific fluorinated compounds from this series were not detailed in the provided sources, but the general structure-activity relationships are presented.

| Compound Class | Substitution Pattern | Preferred Target | Potency | Selectivity |

| Halogenated Cinnamic Acid Derivatives with Tertiary Amine | para-substituted | AChE | Potent | High for AChE over BChE |

| Halogenated Cinnamic Acid Derivatives with Tertiary Amine | ortho-substituted | BChE | Moderate | High for BChE over AChE |

| 3,4,5-trimethoxycinnamates | 2-Chlorophenyl ester | AChE & BChE | IC₅₀ = 46.18 µM (AChE), IC₅₀ = 32.46 µM (BChE) mdpi.com | BChE preference (SI = 1.42) mdpi.com |

| 3,4,5-trimethoxycinnamates | 2-Fluorophenyl ester | BChE | IC₅₀ = 44.41 µM (BChE) mdpi.com | High for BChE (SI = 1.71) mdpi.com |

Monoamine Oxidase B (MAO-B) Ligand Binding and Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters like dopamine and its inhibition can have therapeutic effects in mood and neurodegenerative disorders such as Parkinson's disease. mdpi.com The unique properties of fluorine, such as its high electronegativity and small size, make it a valuable element in the design of new MAO-B inhibitors. usd.edu

Research into novel fluorinated cinnamylpiperazines as potential MAO-B ligands has provided insights into their structure-activity relationships. While these specific compounds did not show sufficient binding affinity to be candidates for positron emission tomography (PET) agents, the study highlighted important concepts mdpi.comnih.gov:

Role of Fluorine: It is hypothesized that fluorine can enhance ligand affinity by participating in multipolar interactions with amino acid residues in the active site of MAO-B. mdpi.com Potent MAO-B inhibitors based on a cinnamyl structure have been previously disclosed with electron-withdrawing groups like fluorine attached to the aromatic core. mdpi.com

Docking Studies: Molecular docking studies showed that the fluorinated cinnamylpiperazines were stabilized in both the entrance and substrate cavities of MAO-B, mimicking the binding pose of the known inhibitor l-Deprenyl. mdpi.comnih.gov

Although specific inhibitory data for 2,3,5-Trifluorocinnamic acid is not available, computational studies on other fluorinated compounds have shown promise. Early results from one project indicated that a derivative substituted with carbonyl trifluoride and sulfonamide exhibited a better binding affinity (837.9 nM) compared to the existing MAO-B inhibitor Rasagiline (28.5 μM). usd.edu

Tyrosinase and Alpha-Amylase Inhibition

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the food industry to prevent browning and in cosmetics for skin lightening. Cinnamic acid and its derivatives have been shown to inhibit tyrosinase activity. mdpi.com

Studies on various substituted cinnamic acid derivatives have yielded the following observations:

Mechanism: Cinnamic acid itself acts as a mixed-type inhibitor of tyrosinase. mdpi.com The inhibition can occur through different mechanisms, including chelating the copper ions in the enzyme's active site or interacting with key amino acid residues. nih.gov

Substituent Effects: The introduction of phenolic hydroxyl groups onto the cinnamic acid ring significantly increases tyrosinase inhibitory activity. nih.gov A compound with a 3,4-diphenol hydroxy group was found to be the most active in one study, with an IC₅₀ value of 3.07 ± 0.28 μM, making it about 4.6 times more potent than the standard inhibitor, kojic acid. nih.gov In contrast, the introduction of non-hydroxy substituents, including fluorine, chlorine, methyl, and trifluoromethyl, did not have an obvious positive effect on improving this activity. nih.gov

Chlorinated Derivatives: 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid were shown to be reversible and uncompetitive inhibitors of mushroom tyrosinase's diphenolase activity, with IC₅₀ values of 0.765 mM and 0.295 mM, respectively. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Substitution | IC₅₀ Value (mM) | Inhibition Type |

| 2-chlorocinnamic acid | 2-Chloro | 0.765 nih.gov | Reversible, Uncompetitive nih.gov |

| 2,4-dichlorocinnamic acid | 2,4-Dichloro | 0.295 nih.gov | Reversible, Uncompetitive nih.gov |

| Cinnamic acid–eugenol ester (c27) | 3,4-dihydroxy | 0.00307 nih.gov | Reversible, Mixed-type nih.govresearchgate.net |

| Cinnamic acid | Unsubstituted | 0.2014 nih.gov | Mixed-type mdpi.com |

Alpha-Amylase Inhibition

Inhibitors of α-amylase, an enzyme that breaks down starch, are investigated for their potential to manage postprandial hyperglycemia, a risk factor for type II diabetes. mdpi.com Research on cinnamic acid derivatives has produced varied results. One study investigating eleven different derivatives found them all to be inactive against pancreatic α-amylase. nih.gov However, another study found that the inhibitory effect of anthocyanins on α-amylase was significantly boosted when they were acylated with a cinnamic acid, suggesting an indirect role in enhancing inhibition. mdpi.com

Benzoate 4-Hydroxylase (CYP53) Inhibition in Fungi

The cytochrome P450 enzyme Benzoate 4-hydroxylase (CYP53) is unique to fungi and plays a role in the detoxification of benzoate, an intermediate in the metabolism of aromatic compounds. nih.govresearchgate.net This makes it a promising target for the development of novel antifungal agents.

Research has demonstrated that cinnamic acid and its derivatives possess antifungal properties by targeting this enzyme. nih.govresearchgate.net

Mechanism of Action: A study on the fungus Cochliobolus lunatus showed that cinnamic acid and at least four of 42 tested derivatives inhibit the enzymatic activity of CYP53A15. nih.gov This inhibition disrupts a key detoxification pathway, leading to fungal growth inhibition. researchgate.netresearchgate.net

Antifungal Activity: High antifungal activity for seven cinnamic acid derivatives was demonstrated against C. lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov By identifying the CYP53 enzyme family as the target, this research provides a potential inhibitor-target system for developing new antifungal drugs. nih.gov

Aldehyde Ketone Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the biosynthesis of potent androgens and is upregulated in castrate-resistant prostate cancer (CRPC). acs.orgnih.gov As such, it is a significant therapeutic target for hormone-dependent cancers. nih.gov Cinnamic acid derivatives have emerged as a class of inhibitors for this enzyme.

A study evaluating a series of cinnamic acids found that:

Unsubstituted cinnamic acid is a good inhibitor of AKR1C3, with an IC₅₀ value of 50 µM. nih.gov

The most potent compound in the series was α-methylcinnamic acid, with an IC₅₀ of 6.4 µM. nih.gov

The presence of small, hydrophobic substituents on the phenyl ring did not significantly alter the inhibitory activity. nih.gov

Conversely, substitution with polar groups was found to decrease the potency of inhibition. nih.gov

These findings suggest that cinnamic acids with non-polar substitutions, such as fluorine, would likely retain their inhibitory activity against AKR1C3. This is supported by research on indomethacin analogues, where replacing a methoxy (B1213986) group with a fluorine atom did not change the AKR1C3 inhibitory potency. acs.org

Broader Spectrum Enzyme Inhibition Profiles

The investigation of fluorinated cinnamic acid derivatives extends across a wide range of enzyme targets, highlighting their versatility as a scaffold for inhibitor design. The inclusion of fluorine is a strategic choice in medicinal chemistry, often used to create "transition state analogue" inhibitors or "suicide substrates" that can form stable or covalent complexes with enzyme active sites. nih.gov

The research landscape for these compounds demonstrates a broad spectrum of potential applications:

Neurodegenerative Diseases: As seen with cholinesterases and MAO-B, these derivatives are explored for their potential to modulate neurotransmitter levels, a key strategy in treating Alzheimer's and Parkinson's diseases. nih.govmdpi.com

Cancer Therapy: The inhibition of AKR1C3 by cinnamic acid derivatives points to their potential use in treating hormone-dependent cancers like prostate cancer. nih.govupenn.edu Other studies have also explored cinnamic acid-inspired compounds as inhibitors of various protein kinases involved in cancer cell signaling. researchgate.net

Antifungal Agents: The unique mechanism of inhibiting the fungal-specific CYP53 enzyme showcases a promising avenue for developing new antifungal drugs with high selectivity. nih.gov

Metabolic Disorders: While direct inhibition of α-amylase is debated, the role of cinnamic acids in modulating carbohydrate-digesting enzymes suggests a potential, if complex, role in managing diabetes. mdpi.comnih.gov

Research on this compound and its Biological Activities Remains Largely Undocumented

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the biological activities of the chemical compound This compound . While extensive research exists for cinnamic acid and its various derivatives, including other fluorinated analogues, studies focusing specifically on the 2,3,5-trifluoro isomer are not present in the surveyed findings.

Cinnamic acid and its derivatives are a well-studied class of compounds, known for a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. The introduction of fluorine atoms to the cinnamic acid structure is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and potentially enhance its biological efficacy.

However, investigations into the specific effects of the 2,3,5-trifluoro substitution pattern on the cinnamic acid backbone have not been detailed in the accessible scientific literature. Consequently, there is no specific information to report on its:

Antimicrobial Activity: No studies were found that evaluated the antibacterial or antifungal efficacy of this compound or its mechanisms of action.

Anticancer Properties: There is no available research on the inhibitory effects of this specific compound on cancer cell growth or its influence on cellular pathways.

Antioxidant Potential: The radical scavenging capabilities and antioxidant properties of this compound have not been documented.

Therefore, the creation of a detailed article adhering to the requested scientific outline for this compound is not possible at this time. The absence of specific research highlights a potential area for future investigation within the broader study of fluorinated cinnamic acid derivatives and their therapeutic potential.

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates in Organic Synthesis

The chemical reactivity of 2,3,5-Trifluorocinnamic acid makes it a prime starting point for constructing more elaborate molecular architectures. Its carbon-carbon double bond and carboxylic acid group provide two distinct sites for chemical modification, allowing it to be seamlessly integrated into multi-step synthetic pathways.

This compound serves as a key precursor in the synthesis of specialized chiral molecules, particularly non-canonical amino acids. A notable application is in the chemoenzymatic synthesis of D-phenylalanines, which are highly valuable chiral building blocks for numerous pharmaceuticals. acs.orgnih.gov

An advanced enzymatic cascade process utilizes trans-2,3,5-trifluorocinnamic acid as the starting material. scirp.org This multi-enzyme system, involving a phenylalanine ammonia-lyase (PAL), L-amino acid deaminase (LAAD), D-amino acid aminotransferase (DAAT), and an opine dehydrogenase (DDO), facilitates the asymmetric synthesis of D-2,3,5-trifluorophenylalanine. The process begins with the facile Knoevenagel–Doebner reaction to produce the trifluorocinnamic acid itself, which then enters the enzymatic cascade. scirp.org This method is highlighted for its high atom economy and ability to produce enantiomerically pure products, which are crucial for biological applications. acs.orgnih.gov

The fluorinated D-phenylalanine derivatives synthesized from this compound are critical intermediates for active pharmaceutical ingredients (APIs). Specifically, D-2,3,5-trifluorophenylalanine is a direct precursor for the antidiabetic drug Sitagliptin. scirp.org Sitagliptin is a potent inhibitor of the dipeptidyl peptidase 4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.

The synthesis of the Sitagliptin backbone relies on the precise stereochemistry of its β-amino acid structure, which is derived from the corresponding D-2,3,5-trifluorophenylalanine intermediate. The use of an enzymatic cascade starting from this compound represents a green chemistry approach to manufacturing this key pharmaceutical precursor, showcasing the compound's industrial relevance. scirp.org

Interactive Data Table: Enzymatic Cascade for D-2,3,5-trifluorophenylalanine Synthesis

| Parameter | Details | Source |

| Starting Material | trans-2,3,5-Trifluorocinnamic acid | scirp.org |

| Key Intermediate | D-2,3,5-trifluorophenylalanine | |

| Target Product | Sitagliptin (antidiabetic drug) | scirp.org |

| Enzyme System | PAL, LAAD, DAAT, DDO | |

| Initial Chemical Step | Knoevenagel–Doebner reaction | scirp.org |

| Overall Yield | 62% (calculated from 2,3,5-trifluoro-benzaldehyde) | |

| Total Reaction Time | 28 hours |

Integration into Functional Materials

While the primary documented applications of this compound are in organic synthesis, the properties of fluorinated compounds suggest potential, though less explored, roles in materials science.

A thorough review of scientific literature did not yield specific studies documenting the use of this compound in the development of antifouling polymers. While the broader class of fluorinated monomers and cinnamic acid derivatives are known to be investigated for creating surfaces that resist biofouling and dirt accumulation, specific research focused on the 2,3,5-trifluoro isomer is not presently available in published literature.

Structure Activity Relationship Sar Studies of Fluorinated Cinnamic Acid Derivatives

Impact of Fluorine Position and Number on Biological Activities

The strategic placement of fluorine atoms on the cinnamic acid scaffold is a key determinant of the resulting compound's biological efficacy and selectivity. Research into various isomers demonstrates that even a minor shift in a fluorine atom's position can lead to substantial changes in activity.

The position of fluorine substitution on the phenyl ring of cinnamic acid derivatives has a pronounced effect on their ability to inhibit enzymes and their selectivity for different enzyme targets. nih.govdntb.gov.ua Studies on cholinesterase inhibitors, for instance, have shown that the substitution pattern is crucial for both potency and selectivity. nih.gov

Generally, compounds with a para-substituted fluorine or chlorine exhibit potent activity against acetylcholinesterase (AChE) but poor activity against butyrylcholinesterase (BChE). nih.govdntb.gov.ua Conversely, ortho-substituted analogs tend to show the opposite effect, indicating that the substituent's location dictates the selectivity between these two related enzymes. nih.govdntb.gov.ua This highlights the sensitivity of the enzyme's active site to the specific electronic and steric environment presented by the inhibitor.

In the context of nitrification inhibitors, fluoride (B91410) has been identified as a favorable substituent group on the benzene (B151609) ring for inhibiting the growth of Nitrosomonas europaea. mdpi.com One study identified methyl 4-fluorocinnamate as the most effective nitrification inhibitor among the tested derivatives, with a half-maximal effective concentration (EC50) of 8 μM. mdpi.com This suggests that the electron-withdrawing nature of fluorine at the para position enhances the inhibitory activity in this specific biological system.

Table 1: Cholinesterase Inhibitory Activity of a Fluorinated Cinnamic Acid Derivative

| Compound | Substitution | Target Enzyme | IC50 (μmol/L) | Selectivity Ratio (AChE/BChE) |

|---|

| 6d | 4-F (para) | AChE | 1.11 ± 0.08 | 46.58 |

Data sourced from a study on fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain. nih.gov

The presence and position of fluorine atoms also play a vital role in the antimicrobial properties of cinnamic acid derivatives. The electron-withdrawing nature of fluorine can enhance the compound's ability to interfere with microbial processes. nih.gov

In studies evaluating anti-tuberculosis activity, fluorinated derivatives have shown significant potential. nih.gov For example, a compound with a 4-fluoro phenyl ring substitution was found to be the most active among several fluorine-containing compounds, with a reported IC50 value of 0.36 µg/mL. nih.gov This suggests that a para-fluoro substitution is beneficial for activity against Mycobacterium tuberculosis. nih.gov The general trend observed is that electron-withdrawing groups on the phenyl ring, such as fluorine, tend to improve antibacterial activity. nih.gov

The antifungal activity of cinnamic acid derivatives is also influenced by the electronic properties of the substituents. The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance antifungal activity. nih.gov

Table 2: Anti-Tuberculosis Activity of Fluorinated Cinnamic Acid Derivatives

| Compound | Key Structural Feature | IC50 (µg/mL) |

|---|---|---|

| 17 | 4-fluoro phenyl ring | 0.36 |

| 23 | Electron-withdrawing group | 0.56 |

Data from a review on the biological efficacy of cinnamic acid derivatives. nih.gov

Steric and Electronic Effects of Substituents on Reactivity and Bioactivity

The bioactivity of fluorinated cinnamic acids is governed by the steric and electronic effects imparted by the fluorine atoms. Fluorine is the most electronegative element, and its incorporation into a molecule exerts a strong inductive electron-withdrawing effect. sci-hub.st This can alter the acidity of the carboxylic acid group and modulate the electron density of the entire molecule, influencing how it interacts with biological targets. sci-hub.st

While fluorine is strongly electron-withdrawing inductively, it can also act as an electron-donating group through resonance. sci-hub.st The interplay of these electronic effects, which depends on the substitution position, is crucial for bioactivity. Furthermore, the substitution of hydrogen with fluorine can lead to stereochemical changes that modulate the reactivity and metabolic stability of the molecule. researchgate.net

The small van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) means that replacing hydrogen with fluorine results in only a minor steric change. This allows fluorinated molecules to mimic their non-fluorinated counterparts in size, potentially acting as antagonists or enzyme inhibitors. However, the unique electronic properties of fluorine often lead to enhanced binding affinity or altered reactivity at the target site. rroij.com For instance, the presence of fluorine can enhance binding to an enzyme's active site through favorable hydrophobic interactions or by forming halogen bonds. rroij.com

Conformation-Activity Relationships

The conformation-activity relationship describes how the three-dimensional shape and dynamic conformational changes of a molecule influence its biological activity. wikipedia.org For cinnamic acid derivatives, the core structure is relatively rigid due to the phenyl ring and the trans-alkene double bond. This rigidity limits the number of possible low-energy conformations.

The biological function of these molecules is therefore highly dependent on how this relatively fixed shape fits into a target binding site, such as the active site of an enzyme. rsc.org The introduction of fluorine substituents can influence the molecule's preferred conformation and its interaction with a biological target. Although fluorine is small, multiple substitutions, as in 2,3,5-Trifluorocinnamic acid, can introduce steric hindrance and alter the torsional angles of the molecule, potentially forcing it into a conformation that is more or less favorable for binding.

Advanced Analytical Methodologies for Detection and Quantification of Fluorinated Organic Compounds

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis